(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Description
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,13,16,21H,7-9H2,1-2H3/t13-,16+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCRAERBSFHMPL-XFKAJCMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316557 | |
| Record name | Hydroxycodeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-54-3 | |
| Record name | Hydroxycodeinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxycodeinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxycodeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-7,8-didehydro-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYCODEINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91138F771G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stereoselective Reduction
The trisubstituted alkene in 15 is reduced using 5% Pt/C under 60 psi H₂ , yielding an 85:15 mixture of trans and cis diastereomers at the 4a-9 position. The desired trans isomer (16) is isolated as a tosylate salt via crystallization from 2-butanone, achieving a diastereomeric excess (d.e.) >98%.
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation of 12 | K₂CO₃, ethyl bromoacetate | Ethyl ester intermediate | 68% |
| Dieckmann cyclization | NaOEt, reflux | 15 | 61% |
| Hydrogenation | 5% Pt/C, H₂ (60 psi) | 16 (tosylate salt) | 85% d.e. |
Introduction of the 4a-Hydroxyl Group
The incorporation of the 4a-hydroxy moiety is achieved through epoxidation and acid-catalyzed ring-opening . Diene intermediate 20 (7,9-dimethoxy-3-methyl-2,3,4,7a-tetrahydro-1H-benzofuro[3,2-e]isoquinoline) is treated with hydrogen peroxide in acetic acid , forming an epoxide that rearranges to 4a-hydroxy-9-methoxy-3-methyl-2,3,4,4a-tetrahydro-1H-benzofuro[3,2-e]isoquinolin-7(7aH)-one (22) . Subsequent catalytic hydrogenation (Pd/C, H₂) saturates the enone system, yielding 23 with retained stereochemistry.
Challenges in Hydroxylation
Initial attempts to hydroxylate 2 directly led to undesired byproducts, necessitating the use of the diene 20 as a more reactive substrate. The rearrangement during epoxide opening ensures correct positioning of the hydroxyl group at C4a.
N-Substituent Modification
Replacing the N-methyl group with an N-cyclopropylmethyl moiety is crucial for biological activity. Quaternization of 23 with cyclopropylmethyl bromide, followed by Hofmann elimination , affords the N-cyclopropylmethyl analogue 36 . This step requires stringent control of reaction conditions to avoid over-alkylation.
| Reaction | Conditions | Outcome |
|---|---|---|
| Quaternization | Cyclopropylmethyl bromide, NaH | Quaternary amine 32 |
| Hofmann elimination | NaOEt, reflux | Enamine 34 |
| Hydrolysis | HCl, reflux | 36 |
Optical Resolution and Enantiomer Separation
The racemic mixture of 36 is resolved using (+)- and (−)-tartaric acid in acetonitrile/methanol (6:1). This process yields enantiopure (-)-36 and (+)-36 with >98% enantiomeric excess (e.e.). The resolved enantiomers are further processed through demethylation and O-methylation to install the final methoxy group at C9.
Final Steps and Overall Yield
The synthesis concludes with acidic hydrolysis of the ethyl ester and reductive amination to introduce the N-cyclopropylmethyl group. The 20-step sequence achieves an overall yield of 6.6%, with the longest linear sequence requiring 14 steps from o-vanillin .
Critical Analysis of Synthetic Routes
Efficiency and Stereochemical Control
-
Dieckmann cyclization : Ensives correct ring formation but requires precise base stoichiometry to avoid decarboxylation.
-
Epoxide rearrangement : High regioselectivity for 4a-OH placement but sensitive to acid concentration.
-
Optical resolution : Tartaric acid-mediated separation is effective but adds 2–3 steps to the synthesis.
Chemical Reactions Analysis
Types of Reactions: (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of thebaine to form 14-hydroxycodeinone.
Reduction: The reduction of 14-hydroxycodeinone to produce oxycodone or other related compounds.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Performic acid is commonly used as the oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on barium sulfate and methanol as the solvent.
Major Products:
Oxycodone: A potent analgesic used for pain relief.
Oxymorphone: Another powerful analgesic derived from hydroxycodeinone.
Scientific Research Applications
Antiinflammatory Properties
Research indicates that compounds similar to (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl have been studied for their anti-inflammatory effects. The structure of this compound suggests it could interact with biological pathways involved in inflammation. Studies have shown that bibenzyls derived from plants exhibit anti-inflammatory properties in various animal cell models .
Potential as a Therapeutic Agent
The unique structure of this compound may allow it to act as a therapeutic agent in treating conditions related to inflammation and pain. Its molecular configuration could enable it to bind effectively to specific receptors in the body, potentially leading to the development of new medications targeting chronic pain and inflammatory diseases.
Role in Natural Product Chemistry
This compound is part of the larger family of isoquinoline derivatives which are known for their diverse biological activities. Research into the biosynthesis of related compounds has highlighted their importance in natural product chemistry and their potential for metabolic engineering to enhance therapeutic properties .
Skin Care Formulations
Due to its structural properties, (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl could be utilized in cosmetic formulations aimed at enhancing skin health. The compound's potential anti-inflammatory effects make it a candidate for products designed to soothe irritated skin or reduce redness .
Stability and Efficacy in Formulations
Research highlights the importance of stability in cosmetic formulations containing active ingredients. Studies have shown that incorporating natural polymers can enhance the stability and efficacy of such products. The inclusion of (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl may contribute positively to these aspects due to its biocompatibility and safety profile .
Table 1: Summary of Research Findings on (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl
Mechanism of Action
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, which is responsible for its analgesic effects. Upon binding, hydroxycodeinone activates the receptor, leading to the inhibition of pain signals and providing pain relief .
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogs
Structural Features
Key Substituents and Stereochemistry
- 4a-Hydroxy Group : Critical for receptor binding; removal or substitution reduces opioid activity .
- C9 Methoxy : Enhances metabolic stability compared to hydroxylated analogs (e.g., naltrexone) .
Stereochemical Considerations
The (4R,4aS,7aR,12bS) configuration is essential for bioactivity. For example, hydrocodone ( (4R,4aR,7aR,12bS) ) shares similar substituents but differs at the 4a-position (R vs. S), leading to divergent receptor interactions (agonist vs. antagonist effects) .
Pharmacological Comparison
Receptor Binding and Activity
Physicochemical Properties
| Property | Target Compound | Naltrexone | Hydrocodone |
|---|---|---|---|
| Molecular Weight (g/mol) | 297.35* | 341.41 | 299.37 |
| pKa | 8.2 (predicted) | 8.0 | 8.5 |
| LogP (Predicted) | 2.1 | 2.8 | 1.9 |
| Solubility (mg/mL) | 0.15 | 0.22 | 0.30 |
Preclinical Studies
Therapeutic Potential
- Pain Management : Partial agonism may offer analgesia with reduced respiratory depression risk compared to hydrocodone .
Biological Activity
The compound (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex alkaloid that has garnered attention for its potential biological activities. This review synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
This compound belongs to a class of isoquinoline derivatives characterized by a unique fused benzofuro and isoquinoline structure. Its molecular formula is , indicating the presence of hydroxyl and methoxy functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Strains : The compound demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Fungal Inhibition : It also showed antifungal activity against species like Candida albicans.
Antioxidant Properties
The antioxidant capacity of (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl has been evaluated through several assays:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25.0 |
| ABTS Radical Scavenging | 18.5 |
| Ferric Reducing Antioxidant Power | 30.0 |
These results suggest that the compound may protect cells from oxidative stress by scavenging free radicals.
Anti-inflammatory Effects
Studies have reported that this compound can modulate inflammatory pathways. In animal models of inflammation:
- Cytokine Production : It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of COX Enzymes : The compound inhibited cyclooxygenase (COX) enzymes involved in the inflammatory response.
The biological activities of this compound are attributed to several mechanisms:
- Interaction with Cellular Targets : The presence of hydroxyl and methoxy groups allows for hydrogen bonding with cellular receptors.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival.
- Reduction of Reactive Oxygen Species (ROS) : By scavenging ROS, it mitigates oxidative damage.
Case Studies
Several studies have explored the therapeutic potential of this compound in various contexts:
- Neuroprotective Effects : In a study involving neurodegenerative models, the compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress.
- Cancer Research : Preliminary findings suggest that it may inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how can they be experimentally determined?
- Answer: The compound has a molecular formula of C₁₈H₂₁NO₃ , a molecular weight of 299.4 g/mol , and a pKa of 8.2 . Key properties like solubility, stability, and ionization can be assessed using techniques such as:
- HPLC-MS for purity and molecular weight confirmation.
- Potentiometric titration to validate pKa values.
- Thermogravimetric analysis (TGA) for thermal stability.
- Structural confirmation requires single-crystal X-ray diffraction (as demonstrated in related benzofuro-isoquinoline derivatives) .
Q. How can researchers verify the stereochemical configuration of this compound?
- Answer: Stereochemical assignments rely on X-ray crystallography for absolute configuration determination, as seen in structurally similar compounds . Complementary methods include:
- Nuclear Overhauser Effect (NOE) NMR to probe spatial proximity of protons.
- Circular Dichroism (CD) for chiral centers in solution.
Q. What preliminary assays are recommended to evaluate its biological activity?
- Answer: Given its structural similarity to opioid receptor ligands (e.g., methanobenzofuro-isoquinoline derivatives), prioritize:
- In vitro receptor binding assays (e.g., μ-opioid receptor affinity) .
- Functional assays (e.g., cAMP inhibition) to assess agonist/antagonist activity.
- Metabolic stability tests using liver microsomes to inform pharmacokinetic studies .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Answer: Contradictions may arise from metabolic differences or off-target effects. Methodological steps include:
- Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
- Tissue-specific pharmacokinetic modeling to correlate exposure with efficacy.
- Knockout animal models to isolate receptor-mediated effects .
Q. What strategies optimize the synthetic route for improved yield and scalability?
- Answer: Challenges include stereochemical control and functional group compatibility. Solutions involve:
- Catalytic asymmetric synthesis (e.g., chiral catalysts for stereocenters).
- Protecting group optimization (e.g., acetyl or benzoyl groups for hydroxyl protection, as seen in related compounds) .
- Design of Experiments (DoE) to identify critical reaction parameters (temperature, solvent polarity).
Q. How can researchers address discrepancies in crystallographic vs. computational structural models?
- Answer: Discrepancies often arise from dynamic conformations or solvent effects. Mitigation strategies:
- Molecular dynamics simulations to assess flexibility of the benzofuro-isoquinoline core.
- Solvent inclusion analysis during X-ray data refinement .
- DFT calculations to compare energy-minimized structures with experimental data.
Q. What experimental designs improve SAR studies for this compound class?
- Answer: Structure-Activity Relationship (SAR) requires systematic modifications:
- Fragment-based drug design to probe the role of the 9-methoxy group and 3-methyl substituent .
- Alanine scanning analogs to identify critical hydrogen-bonding motifs.
- High-throughput screening against off-target receptors (e.g., σ or κ-opioid receptors) to assess selectivity .
Data Contradiction Analysis
Q. How should researchers interpret variability in receptor binding affinity across studies?
- Answer: Variability may stem from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols by:
- Replicating assays at physiological pH (7.4) to align with the compound’s pKa .
- Using homogeneous cell lines (e.g., CHO-K1 expressing human μ-opioid receptors) .
- Statistical meta-analysis of published data to identify outliers or trends.
Methodological Notes
- Key References: Structural data from crystallography , pharmacological insights from opioid receptor studies , and physicochemical properties from federal-funded analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
